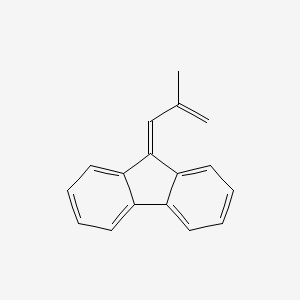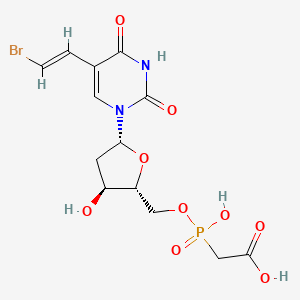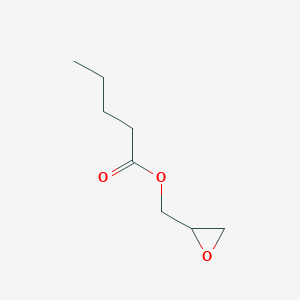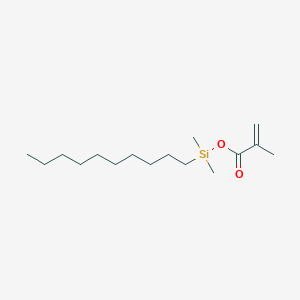![molecular formula C10H16O2 B14309888 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 112047-48-0](/img/structure/B14309888.png)
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane is a complex organic compound known for its unique bicyclic structure. This compound is also referred to as limonene dioxide, and it is commonly found in various plant species . It has a molecular formula of C10H16O2 and a molecular weight of 168.23 g/mol .
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane typically involves a sequential Diels-Alder reaction followed by a rearrangement sequence . The Diels-Alder reaction is catalyzed by a chiral Lewis acid, which helps in obtaining the desired enantiomeric ratio. The reaction conditions often include the use of toluene as a solvent and temperatures around 80°C . Industrial production methods may involve similar reaction sequences but on a larger scale, ensuring the efficient production of the compound.
Analyse Chemischer Reaktionen
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides, while reduction may result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules . In biology, it is studied for its potential antimicrobial and antifungal properties . In medicine, it is explored for its potential use in drug development, particularly in designing new therapeutic agents . Additionally, in the industry, it is used in the production of fragrances and flavors due to its pleasant aroma .
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with specific enzymes and receptors, leading to its biological effects . For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane can be compared with other similar compounds such as bicyclo[2.2.1]heptane and bicyclo[3.1.0]hexane . While these compounds share a bicyclic structure, they differ in their specific ring systems and functional groups. For example, bicyclo[2.2.1]heptane has a different ring size and substitution pattern compared to this compound
Eigenschaften
CAS-Nummer |
112047-48-0 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
1-methyl-3-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16O2/c1-9-5-7(10(2)6-11-10)3-4-8(9)12-9/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XOIZUVFIXICDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(CCC1O2)C3(CO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)

![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)





![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)

